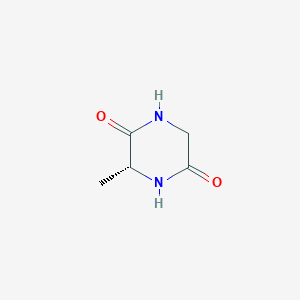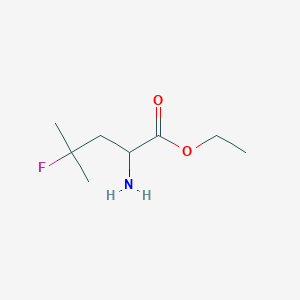
(S)-苯基((R)-吡咯烷-2-基)甲醇
描述
Methanol is a simple alcohol with the chemical formula CH3OH. It is a colorless, volatile liquid at room temperature and is used in a variety of industrial applications, including as a solvent, antifreeze, and fuel. In addition, it serves as a raw material for the production of formaldehyde, acetic acid, and a variety of other chemicals .
Synthesis Analysis
Methanol can be synthesized from a variety of sources, including natural gas, coal, and biomass. The most common method is through steam reforming of natural gas, where methane reacts with steam in the presence of a catalyst to produce syngas, which is then converted into methanol .Molecular Structure Analysis
Methanol is a simple molecule consisting of one carbon atom bonded to three hydrogen atoms and one hydroxyl group. The presence of the hydroxyl group gives methanol its characteristic properties as an alcohol .Chemical Reactions Analysis
Methanol can undergo a variety of chemical reactions. It can be dehydrated to produce formaldehyde or it can be oxidized to produce formic acid. It can also react with organic and inorganic compounds to form esters, ethers, and a variety of other products .Physical And Chemical Properties Analysis
Methanol is a colorless, volatile liquid at room temperature. It has a boiling point of 64.96 °C and a melting point of -93.9 °C. It is completely miscible with water .科学研究应用
不对称催化
- (S)-苯基((R)-吡咯烷-2-基)甲醇衍生物已被用作不对称催化中的配体。例如,脯氨醇衍生的配体被应用于末端炔烃与环亚胺的不对称催化加成反应中,获得了高收率和对映选择性(Munck 等人,2017)。
生物催化
- 已开发出使用细菌菌株(如副干酪乳杆菌)的生物催化方法,用于生产对映体纯的 (S)-苯基(吡啶-2-基)甲醇,证明了该化合物在大规模合成中的潜力(Şahin 等人,2019)。
有机催化剂的合成
- 已合成了立体要求高的 (S)-苯基((R)-吡咯烷-2-基)甲醇衍生物,可作为金属催化反应中的配体和有机催化剂(Russo 等人,2013)。
抗菌活性
- 由 (S)-苯基((R)-吡咯烷-2-基)甲醇类似物衍生的有机锡(IV)配合物显示出有希望的抗菌活性,表明其潜在的药用价值(Singh 等人,2016)。
硝基芳香族化合物的还原
- (S)-苯基((R)-吡咯烷-2-基)甲醇的衍生物已被用于硝基芳香族化合物的无金属还原,突出了它们在有机合成中的作用(Giomi 等人,2011)。
晶体学和结构研究
- 与 (S)-苯基((R)-吡咯烷-2-基)甲醇相关的化合物的结构性质已得到广泛研究,为其在材料科学和药物中的潜在应用提供了见解(Zukerman-Schpector 等人,2011)。
理论研究
- 密度泛函理论 (DFT) 已被用来研究 (S)-苯基((R)-吡咯烷-2-基)甲醇类似物的性质,提供了对它们的电子结构和潜在反应性的见解(Trivedi,2017)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(S)-phenyl-[(2R)-pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6,10-13H,4,7-8H2/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMHBZQROFTOSU-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)[C@H](C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Phenyl((R)-pyrrolidin-2-yl)methanol | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide](/img/structure/B3163597.png)

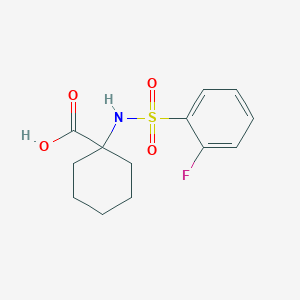

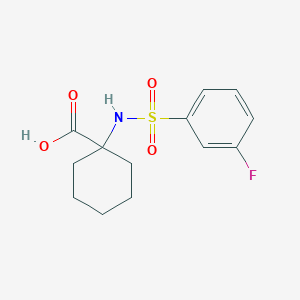
![4-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B3163642.png)
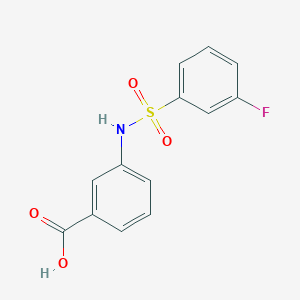

![3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid](/img/structure/B3163660.png)
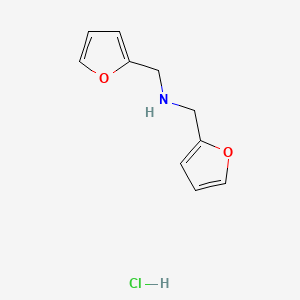
![(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine](/img/structure/B3163684.png)
